Benzamide, 4-methoxy-N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)-
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Overview
Description
Benzamide, 4-methoxy-N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- is an organic compound belonging to the class of benzanilides These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-methoxy-N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 4-phenylpiperazine in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. The use of automated reactors and continuous flow systems can enhance the yield and purity of the final product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-methoxy-N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxy-N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)benzamide.
Scientific Research Applications
Benzamide, 4-methoxy-N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzamide, 4-methoxy-N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- involves its interaction with specific molecular targets and pathways. The piperazine ring allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(4-methylbenzyl)benzamide
- N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]-benzamide
Uniqueness
Benzamide, 4-methoxy-N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
89767-61-3 |
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Molecular Formula |
C25H25N3O3 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-methoxy-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C25H25N3O3/c1-31-23-13-9-19(10-14-23)24(29)26-21-11-7-20(8-12-21)25(30)28-17-15-27(16-18-28)22-5-3-2-4-6-22/h2-14H,15-18H2,1H3,(H,26,29) |
InChI Key |
JJHCCTBZMSFTMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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